m-PEG9-acid -

m-PEG9-acid

Catalog Number: EVT-1535057
CAS Number:
Molecular Formula: C20H40O11
Molecular Weight: 456.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
m-PEG9-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Overview

m-Polyethylene glycol 9 acid, commonly referred to as m-PEG9-acid, is a specialized compound derived from polyethylene glycol. It features a terminal carboxylic acid group that enhances its reactivity and functionality in various biochemical applications. This compound is classified under polyethylene glycol derivatives, which are widely utilized in bioconjugation, drug delivery systems, and as linkers in the synthesis of proteolysis targeting chimeras (PROTACs) designed for targeted protein degradation.

Synthesis Analysis

Methods

The synthesis of m-PEG9-acid typically involves the reaction of a polyethylene glycol derivative with a carboxylic acid reagent. One prominent method includes the esterification of a PEG chain with an appropriate carboxylic acid, followed by hydrolysis to yield the desired product.

Technical Details

The general synthetic route may include the following steps:

  1. Esterification: The PEG derivative is reacted with a carboxylic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  2. Purification: The crude product is purified using techniques like precipitation or chromatography to isolate m-PEG9-acid.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm its structure and purity.
Molecular Structure Analysis

Structure

m-PEG9-acid consists of a polyethylene glycol backbone containing nine ethylene glycol units with a terminal carboxylic acid group. This structure provides both hydrophilicity and reactivity, making it suitable for various biochemical applications.

Data

  • Molecular Formula: C18_{18}H38_{38}O9_{9}
  • Molecular Weight: Approximately 492.5 g/mol
  • CAS Number: 2576495-35-5
Chemical Reactions Analysis

Reactions

m-PEG9-acid can participate in several chemical reactions:

  1. Esterification: Reacts with alcohols to form esters.
  2. Amide Formation: The terminal carboxylic acid can react with primary amines to form amides, which are crucial for bioconjugation applications.
  3. Hydrolysis: Under certain conditions, it can undergo hydrolysis to regenerate the original carboxylic acid and alcohol.

Technical Details

The reactions typically require specific conditions:

  • Esterification: Acid catalysts and reflux conditions are often employed.
  • Amide Formation: This reaction may occur in the presence of coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate the reaction between the carboxylic acid and amine.
Mechanism of Action

m-PEG9-acid functions primarily as a linker in bioconjugation processes. Its terminal carboxylic acid group can react with amine-containing biomolecules, forming stable covalent bonds that facilitate the attachment of drugs or other functional groups to proteins or other macromolecules. This mechanism enhances the solubility and stability of therapeutic agents while allowing for controlled release and targeted delivery.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in water due to its polyethylene glycol backbone.

Chemical Properties

  • pH Stability: Stable across a wide pH range, making it suitable for various biological environments.
  • Reactivity: The carboxylic acid group is highly reactive towards amines, facilitating conjugation reactions.
Applications

m-PEG9-acid has several significant scientific uses:

  1. Drug Delivery Systems: It is utilized in developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
  2. Bioconjugation: Employed as a linker for attaching drugs or imaging agents to proteins, facilitating targeted therapies.
  3. Surface Modifications: Used to modify surfaces of biomaterials to improve biocompatibility and integration in medical implants.
  4. Research Applications: Serves as a tool in chemical biology for studying protein interactions and cellular processes.
Introduction to m-PEG9-acid in Modern Bioconjugation Research

Role of Polyethylene Glycol (PEG) Linkers in Biomedical Applications

Polyethylene glycol (PEG) linkers serve as fundamental molecular tethers in bioconjugation, enhancing the physicochemical and pharmacokinetic properties of therapeutic agents. Their hydrophilic nature reduces aggregation, minimizes immunogenicity, and extends circulatory half-life by shielding conjugated molecules from renal clearance and proteolytic degradation. For instance, PEGylation decreases opsonin adsorption and reticuloendothelial system (RES) uptake, enabling nanocarriers to achieve stealth properties and improved biodistribution [2] [5]. This technology underpins over 40 FDA-approved drugs, including long-acting proteins like Pegfilgrastim (neutropenia treatment) and advanced modalities such as lipid nanoparticles (LNPs) in COVID-19 vaccines (e.g., Comirnaty™ and Spikevax®) [5].

Bioconjugation Mechanisms: PEG linkers enable covalent attachment via terminal functional groups. The carboxylic acid terminus in m-PEG9-acid reacts with primary amines (e.g., lysine residues) using activators like EDC or DCC to form stable amide bonds. This site-specific conjugation is critical for maintaining bioactivity while optimizing drug delivery [1] [6]. Beyond proteins, PEG linkers facilitate oligonucleotide delivery (e.g., siRNA in Patisiran) and antibody-drug conjugates (ADCs) by enhancing solubility and payload release kinetics [4] [5].

Table 1: Approved Therapeutics Utilizing PEG Linkers

Therapeutic NamePEGylated EntityIndicationPEG Attributes
Adagen® (1990)Adenosine deaminaseSCIDFirst PEGylated drug; reduced immunogenicity
Neulasta® (2002)G-CSFChemotherapy-induced neutropenia20 kDa PEG; prolonged half-life
Onpattro® (2018)siRNA-LNPsHereditary transthyretin amyloidosis2 kDa PEG; enhanced stability
Comirnaty™ (2020)mRNA-LNPsCOVID-19 preventionPEG-lipid conjugate; improved cellular uptake

Structural and Functional Significance of m-PEG9-acid

m-PEG9-acid (C₂₀H₄₀O₁₁, MW: 456.53 g/mol) is a monodisperse PEG derivative featuring a uniform chain of nine ethylene oxide units and a terminal carboxylic acid group. Its linear structure, denoted as CH₃O-(CH₂CH₂O)₉-CH₂COOH, ensures batch-to-batch reproducibility—critical for regulatory compliance in biotherapeutics. Unlike polydisperse PEGs (variable molecular weights), monodisperse variants like m-PEG9-acid enable precise control over linker length, directly influencing biological outcomes such as binding affinity and steric shielding [3] [7].

Functional Advantages:

  • Solubility Enhancement: The hydrophilic PEG spacer significantly increases aqueous solubility, facilitating drug delivery in physiological environments [1].
  • Conjugation Flexibility: The terminal carboxylic acid permits covalent attachment to amines via carbodiimide chemistry, forming stable amide linkages without altering the core structure of biomolecules [6] [8].
  • PROTAC Applications: As a linker in proteolysis-targeting chimeras (PROTACs), m-PEG9-acid connects E3 ligase ligands to target protein binders. Its optimal length (9 units, ~1.5 nm) balances molecular flexibility and distance requirements for ternary complex formation, enabling targeted protein degradation [3].

Table 2: Comparative Properties of m-PEG9-acid vs. Other PEG Linkers

Propertym-PEG9-acidPolydisperse PEGsShorter m-PEGs (e.g., m-PEG4)
Molecular Weight456.53 g/mol (exact)Variable (e.g., 500 ± 50 Da)< 300 g/mol
Dispersity (Đ)1.0 (monodisperse)>1.05 (broad distribution)1.0
Chain Length9 EO unitsVariable≤4 EO units
Key ApplicationsPROTACs, peptide conjugationIndustrial coatings, surfactantsSmall-molecule PEGylation

Historical Development and Emergence of m-PEG9-acid in Academic Research

PEGylation technology originated in the 1970s when Frank Davis pioneered PEG conjugation to bovine serum albumin to mitigate immunogenicity. This culminated in the 1990 FDA approval of Adagen®—the first PEGylated therapeutic for severe combined immunodeficiency (SCID) [5] [6]. Early PEG linkers were polydisperse mixtures, limiting clinical precision. The 2000s saw breakthroughs in monodisperse PEG synthesis, driven by advances in solid-phase and iterative organic methodologies, enabling exact ethylene oxide chain lengths like m-PEG9-acid [5] [7].

m-PEG9-acid emerged in response to demands for linker precision in complex therapeutic architectures. Its CAS registration (2576495-35-5) in 2015 coincided with the rise of PROTACs and antibody-oligonucleotide conjugates (AOCs), where reproducible linker lengths proved essential for intracellular target engagement. Studies demonstrated that PEG9’s 13-atom spacer optimally connects warheads without steric hindrance, unlike shorter PEGs (e.g., PEG4) or bulkier alternatives [3] [8]. Recent applications include:

  • Nanocarrier Functionalization: Dense PEG9 brushes enhance nanoparticle diffusion across mucosal barriers (e.g., ocular, nasal) and brain tissue, as evidenced by rapid ex vivo diffusion in human brain tumor models [2].
  • ADC Linker Optimization: In antibody-drug conjugates, m-PEG9-acid balances hydrophilicity and payload release, reducing aggregation compared to hydrophobic linkers [4] [8].

Synthetic Milestones:

  • 2010s: Adoption of ethylene oxide oligomerization techniques for monodisperse PEGs.
  • 2020s: Integration into PROTAC design (e.g., BRD4 degraders), leveraging its solubility to improve cellular uptake [3] [7].

Properties

Product Name

m-PEG9-acid

IUPAC Name

2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid

Molecular Formula

C20H40O11

Molecular Weight

456.53

InChI

InChI=1S/C20H40O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-19-18-30-15-14-28-11-10-26-7-6-24-3-2-20(21)22/h2-19H2,1H3,(H,21,22)

InChI Key

HVDSDOIAPZITDA-UHFFFAOYSA-N

SMILES

OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOC)=O

Solubility

Soluble in DMSO

Synonyms

m-PEG9-acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.